molecular formula C25H25NO6 B139578 (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester CAS No. 105229-41-2

(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester

Cat. No. B139578
M. Wt: 435.5 g/mol
InChI Key: XRUVERDUHRJKJQ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester, also known as (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester, is a useful research compound. Its molecular formula is C25H25NO6 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester and its derivatives have been synthesized for various scientific applications, including the study of their activity against specific targets. For instance, this compound has been used as a precursor in the synthesis of molecules with potential activity against Mycobacterium tuberculosis. The synthesis process involves reactions with pyrazinoyl chloride to produce compounds with varying degrees of antimicrobial activity. Specifically, derivatives of this compound have shown MIC values indicating potential efficacy against tuberculosis, compared to standard TB drugs like pyrazinamide (Pinheiro et al., 2007).

Molecular Synthesis Optimization

Another significant application is in the optimization of molecular structures for enhanced biological activity. For example, derivatives of (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester have been synthesized as part of efforts to develop potent peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These agonists are crucial for their antidiabetic activity in rodent models of type 2 diabetes. The research involves modifying the N-2-benzoylphenyl moiety of specific agonists to enhance their activity in cell-based assays of PPARgamma activity (Cobb et al., 1998).

properties

IUPAC Name

methyl (2S)-3-(3-hydroxy-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO6/c1-30-24(28)21(26-25(29)32-17-19-10-6-3-7-11-19)14-20-12-13-23(22(27)15-20)31-16-18-8-4-2-5-9-18/h2-13,15,21,27H,14,16-17H2,1H3,(H,26,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUVERDUHRJKJQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462140
Record name (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester

CAS RN

105229-41-2
Record name (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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